7-Isothiocyanatoquinoline
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Overview
Description
7-Isothiocyanatoquinoline is a chemical compound with the molecular formula C10H6N2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the isothiocyanate group (-N=C=S) at the 7th position of the quinoline ring imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Isothiocyanatoquinoline can be synthesized through a one-pot process involving the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, followed by desulfurylation using cyanuric acid . This method is advantageous due to its simplicity and efficiency under aqueous conditions.
Industrial Production Methods: Industrial production of this compound typically involves the same one-pot synthesis method, which is scalable and economical. The choice of solvent and reaction conditions is crucial for the successful formation of the desired product, especially for substrates with high electron deficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Isothiocyanatoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of thioureas and other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Thioureas and other substituted quinolines
Scientific Research Applications
7-Isothiocyanatoquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Isothiocyanatoquinoline involves the interaction of its isothiocyanate group with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes and disruption of protein functions. The compound’s ability to form covalent bonds with thiol groups in proteins is a key aspect of its biological activity .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but lacks the isothiocyanate group.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Thiourea Derivatives: Compounds formed by the substitution of the isothiocyanate group with amines
Uniqueness: 7-Isothiocyanatoquinoline is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H6N2S |
---|---|
Molecular Weight |
186.24 g/mol |
IUPAC Name |
7-isothiocyanatoquinoline |
InChI |
InChI=1S/C10H6N2S/c13-7-12-9-4-3-8-2-1-5-11-10(8)6-9/h1-6H |
InChI Key |
MBTRYYYUBHADJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N=C=S)N=C1 |
Origin of Product |
United States |
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